(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 873893-95-9
VCID: VC3736896
InChI: InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m0./s1
SMILES: CCC(C1=CC=CC=C1OC)N.Cl
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride

CAS No.: 873893-95-9

VCID: VC3736896

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride - 873893-95-9

Description

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine compound with significant applications in medicinal chemistry and organic synthesis. Its chemical formula is C₁₀H₁₆ClNO, and it has a molecular weight of 201.69 g/mol . The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Synthesis of (S)-1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

The synthesis of this compound typically involves a reductive amination reaction. Here is a general overview of the synthetic route:

  • Starting Material: The synthesis begins with commercially available 2-methoxybenzaldehyde.

  • Formation of Intermediate: The 2-methoxybenzaldehyde undergoes a reductive amination reaction with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

  • Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

In industrial settings, large-scale reductive amination using continuous flow reactors can enhance reaction efficiency and yield. Crystallization techniques are employed to obtain the pure hydrochloride salt.

Table: Chemical Reactions and Products

Reaction TypeReagentsProducts
OxidationPotassium permanganate, Hydrogen peroxideImines, Oximes
ReductionLithium aluminum hydride, Sodium borohydrideSecondary or tertiary amines
SubstitutionStrong acids or basesCompounds with different functional groups

Biological and Therapeutic Applications

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride has been explored for its therapeutic potential in treating neurological disorders. It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, modulating signaling pathways related to neurotransmission. Recent studies have highlighted its effects on anxiety, suggesting potential applications in the treatment of anxiety disorders.

Table: Biological Activities and Potential Therapeutic Applications

Biological ActivityPotential Therapeutic Application
Interaction with neurotransmitter receptorsTreatment of neurological disorders
Modulation of signaling pathwaysPotential treatment for anxiety disorders

Comparison with Similar Compounds

The compound's unique stereochemistry results in distinct biological activities compared to its enantiomer or other structurally related compounds. For example, the enantiomer (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride may exhibit different biological properties due to its opposite stereochemistry.

Table: Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochlorideEnantiomer with similar propertiesDifferent biological activity compared to (S) form
1-(4-Methoxyphenyl)propan-1-amineMethoxy group at para positionPotentially different pharmacological effects
CAS No. 873893-95-9
Product Name (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
IUPAC Name (1S)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m0./s1
Standard InChIKey XPWHPGHAPKCHQY-FVGYRXGTSA-N
Isomeric SMILES CC[C@@H](C1=CC=CC=C1OC)N.Cl
SMILES CCC(C1=CC=CC=C1OC)N.Cl
Canonical SMILES CCC(C1=CC=CC=C1OC)N.Cl
PubChem Compound 11586468
Last Modified Aug 16 2023

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